molecular formula C17H16N4O2 B5559074 2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine

2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine

Cat. No.: B5559074
M. Wt: 308.33 g/mol
InChI Key: VJOSZXKEIFTZOI-UHFFFAOYSA-N
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Description

2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.12732577 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Antimicrobial Activities

Pyrimidine derivatives have shown significant potential in the development of new therapeutic agents, exhibiting a range of biological activities. For instance, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities, with some compounds showing moderate efficacy at certain dosages compared to standard treatments like indomethacin (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999). Additionally, novel pyrazolo[3,4-d]pyrimidine derivatives, including oxadiazole variants, have demonstrated moderate to outstanding antimicrobial activity against various bacterial and fungal strains, underscoring their potential as lead compounds for further antimicrobial research (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).

Fluorescent Compounds for Optical Applications

The synthesis and spectral characteristics of novel fluorescent compounds based on the pyrimidine scaffold, such as 6-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine, highlight their potential in optical applications. These compounds exhibit intense blue to yellow-green fluorescence, suggesting their use in creating fluorescent probes and materials (Ho & Yao, 2009).

Anticancer Agents

Pyrimidine derivatives have also been explored for their anticancer properties. The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, a class of compounds that include pyrimidine structures, has shown moderate cytotoxicity against MCF-7 breast cancer cell lines. This research indicates the potential of pyrimidine-based compounds in the development of new anticancer agents (Redda & Gangapuram, 2007).

Antineoplastic Activity

Research into benzimidazole condensed with pyrimidine ring systems has yielded compounds with variable degrees of antineoplastic activity. Some synthesized derivatives showed promising activity against certain cancer cell lines, underscoring the therapeutic potential of pyrimidine derivatives in cancer treatment (Abdel-Hafez, 2007).

Properties

IUPAC Name

5-(2-methyl-4-phenylpyrimidin-5-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-11-18-9-14(15(19-11)12-5-3-2-4-6-12)17-20-16(21-23-17)13-7-8-22-10-13/h2-6,9,13H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOSZXKEIFTZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NC(=NO3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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